![molecular formula C23H28N4O2 B2565986 (E)-2-(1-(4-cinnamylpiperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one CAS No. 2034896-12-1](/img/structure/B2565986.png)
(E)-2-(1-(4-cinnamylpiperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(1-(4-cinnamylpiperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one is a useful research compound. Its molecular formula is C23H28N4O2 and its molecular weight is 392.503. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Positive Inotropic Activity
One study focused on the synthesis and evaluation of a series of compounds, including analogs of the given compound, for their positive inotropic activity. These compounds were tested on isolated rabbit heart preparations, showing favorable in vitro activity. Among them, a specific derivative presented as the most potent, significantly increasing stroke volume, highlighting its potential in heart failure treatment strategies (Wu et al., 2012).
Investigation as Anti-Chagas Agent
Another study developed a BODIPY-fluorophore-based probe for biodistribution studies of a new anti-Chagas agent, showcasing the therapeutic application of these compounds requires further pre-clinical studies. This research signifies the compound's potential role in treating Chagas disease, with in vivo studies demonstrating promising biodistribution properties (Rodríguez et al., 2017).
Antimicrobial Activity of Derivatives
Research on the synthesis of 5-substituted 6,8-difluoroquinolones, including analogs of the target compound, indicated significant in vitro antibacterial screening results. This work suggests the potential for these compounds to serve as new antibacterial agents, offering an alternative to existing therapies (Miyamoto et al., 1990).
Antioxidant and Protective Effects
A study on cinnamic acid, a major constituent related to the structural motif of the target compound, demonstrated its potential to ameliorate oxidative stress and protect against cyclophosphamide-induced myelosuppression. This highlights the broader pharmacological properties of compounds within this chemical class, including antioxidant activities (Patra et al., 2012).
Synthesis and Evaluation as Antinociceptive Agents
Further research synthesized and evaluated a series of derivatives for their antinociceptive (pain-relieving) properties. These compounds showed significant analgesic activity in mouse models, suggesting their potential as new pain management therapies (Giovannoni et al., 2003).
Propiedades
IUPAC Name |
2-[1-oxo-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propan-2-yl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O2/c1-18(27-22(28)17-20-10-5-11-21(20)24-27)23(29)26-15-13-25(14-16-26)12-6-9-19-7-3-2-4-8-19/h2-4,6-9,17-18H,5,10-16H2,1H3/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVRHPIDVFGHBMB-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)CC=CC2=CC=CC=C2)N3C(=O)C=C4CCCC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N1CCN(CC1)C/C=C/C2=CC=CC=C2)N3C(=O)C=C4CCCC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.